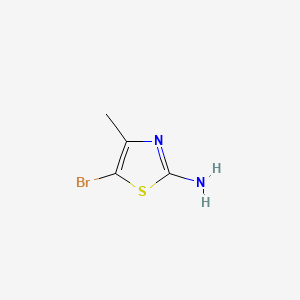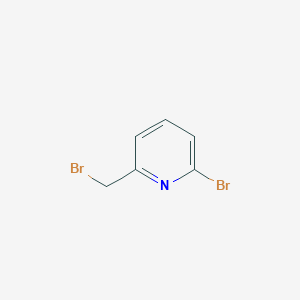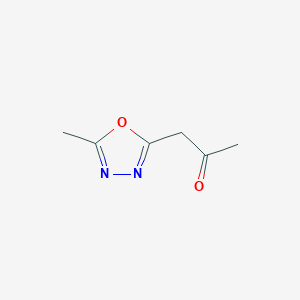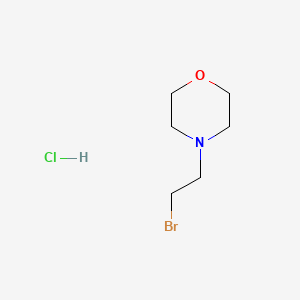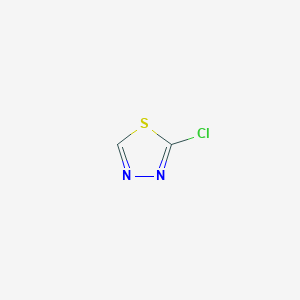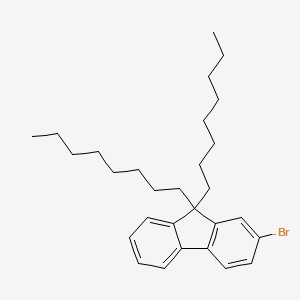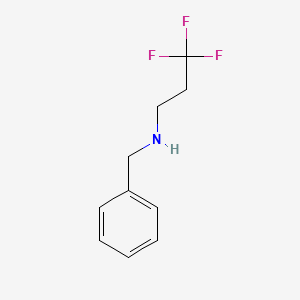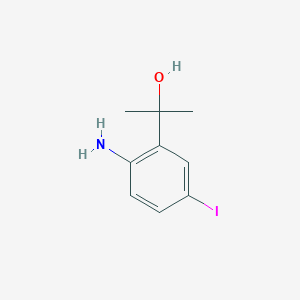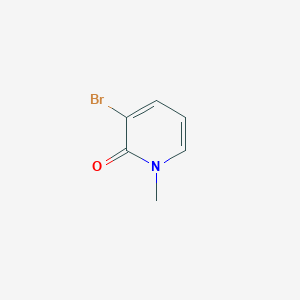
3-Bromo-1-methylpyridin-2(1H)-one
Vue d'ensemble
Description
3-Bromo-1-methylpyridin-2(1H)-one, also known as 3-bromo-1-methylpyridine or 3-bromo-1-methylpyridin-2-one, is a heterocyclic organic compound with a molecular formula of C6H6BrNO. It is a colorless liquid with a boiling point of 183 °C and a melting point of -37 °C. This compound is a versatile chemical compound with a wide range of applications in organic synthesis and scientific research.
Applications De Recherche Scientifique
Ligand Discovery for Bromodomains
3-Amino-2-methylpyridine derivatives, closely related to 3-Bromo-1-methylpyridin-2(1H)-one, have been identified as ligands for the BAZ2B bromodomain. This discovery was made through automatic docking of numerous compounds, with subsequent in crystallo validation. These ligands show interaction with the ZA loop of bromodomains, indicating potential for targeted therapeutic applications (Marchand, Lolli, & Caflisch, 2016).
Synthesis of Piperazines and Lactams
Studies on the synthesis of various piperazines and lactams have utilized compounds similar to this compound. These syntheses are crucial in developing pharmaceutical compounds and can lead to enantiomerically pure forms of these substances (Micouin et al., 1994).
Novel Pyridine Derivatives via Suzuki Cross-Coupling
A study on the palladium-catalyzed Suzuki cross-coupling reaction used 5-bromo-2-methylpyridin-3-amine, a compound similar to this compound, to synthesize novel pyridine derivatives. These derivatives have potential applications in materials science, particularly as chiral dopants for liquid crystals, and also display biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Complexation Reactions and Solid State Structures
Research on the complexation reactions and solid-state structures of ligands similar to this compound, like bis(3-pyridyl)methylvinylsilane, has provided insights into metal-organic frameworks and coordination chemistry. This is significant for applications in catalysis and molecular recognition (Rani, Rao, & Singh, 2009).
Tautomeric Studies in Crystals
Investigations into the tautomeric forms of pyrimidin-4-one derivatives, closely related to this compound, within crystals have advanced our understanding of molecular behavior in solid-state forms. Such studies are crucial in pharmaceutical sciences for drug formulation and stability (Gerhardt & Bolte, 2016).
Propriétés
IUPAC Name |
3-bromo-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLQWLOMEUJSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81971-38-2 | |
| Record name | 3-bromo-1-methyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)
